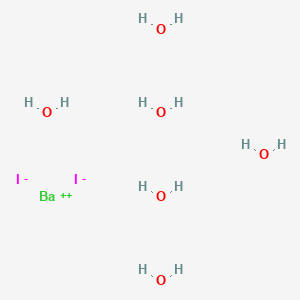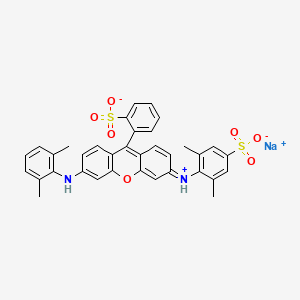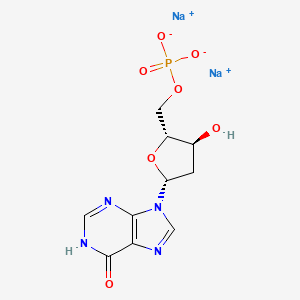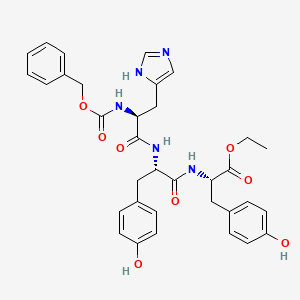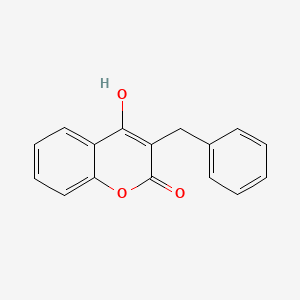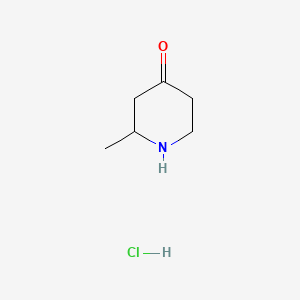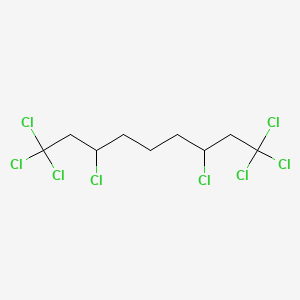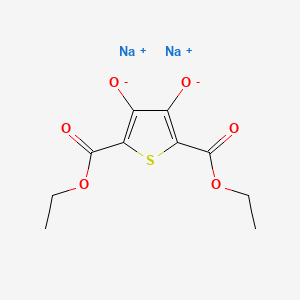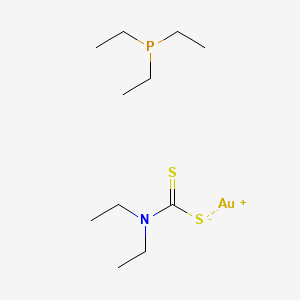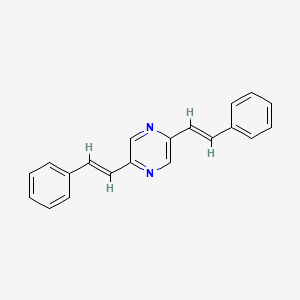
2,5-Distyrylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Distyrylpyrazine (DSP) is a photomechanical molecular crystal . It has photo-polymerizability in the crystalline state . The molecular formula of DSP is C20H16N2 .
Molecular Structure Analysis
DSP crystallizes in the orthorhombic system with cell dimensions of a=20.638, b=9.599, and c=7.655 Å, including four molecules in the unit cell . The molecules are not planar; the average plane of the pyrazine ring makes a dihedral angle of 12.09° with that of the benzene ring .Chemical Reactions Analysis
In the crystalline state, DSP has photo-polymerizability . The ethylenic double bonds approach each other at the shortest intermolecular distances of 3.939 Å . Therefore, the polymerization may occur between these double bonds to form a cyclobutane ring .Physical And Chemical Properties Analysis
DSP has a molecular weight of 284.35 . It has a melting point of 218-219 °C and a predicted boiling point of 441.3±45.0 °C . The predicted density of DSP is 1.173±0.06 g/cm3 .科学的研究の応用
Photopolymerization in Crystalline State : DSP crystallizes in the orthorhombic system, with a non-planar molecular structure. The proximity of ethylenic double bonds in its crystalline form suggests potential for photopolymerization to form cyclobutane rings (Sasada, Shimanouchi, Nakanishi, & Hasegawa, 1971).
Photochemical Activity and Photoreactivity : DSP's photochemical activity, leading to oligomerization and high polymer formation through excitonic mechanisms, has been observed. The study of its single crystal spectra has contributed to understanding these processes (Peachey & Eckhardt, 1992).
Lattice Dynamics in Solid-State Reactions : Investigating the changes in intermolecular vibrations of DSP crystals during oligomerization has provided insights into the lattice dynamics and chemical pressure involved in solid-state reactions (Peachey & Eckhardt, 1993).
Formation of High Crystallinity Linear Polymers : Research has shown that DSP can polymerize into linear high polymers with extreme crystallinity under sunlight or ultraviolet light, suggesting potential applications in the development of novel polymers (Hasegawa, Suzuki, Suzuki, & Nakanishi, 1969).
Characterization of DSP Films : Vacuum-evaporated DSP films demonstrate unique properties like color change upon photoirradiation and high crystallinity, useful in understanding photopolymerization processes (Ueda & Ashida, 1990).
Molecular Spectroscopy Studies : Absorption and fluorescence spectroscopy of DSP has provided insights into its excited state properties, beneficial for understanding its photoreactivity (Williams & Janecka-Styrcz, 1980).
Photodepolymerization and Photoreactivity in Various Conditions : Research has demonstrated that DSP and related compounds exhibit photoreactivity in different conditions, including solution states and crystalline forms, with potential for photoreversible schemes (Suzuki, Tamaki, & Hasegawa, 1974).
Investigation of Oligomer Crystal Electronic Structure : The study of the electronic structure of DSP oligomer crystals aids in understanding the photoreaction mechanisms leading to macromolecule formation (Peachey & Eckhardt, 1994).
作用機序
A research group discovered that photoreactions in DSP crystals propagate from each of the crystal’s edges to its center . This edge-to-center propagation of the color change happens for two reasons: a surface effect, which makes reactivity extremely high at the edges of the crystal, and a cooperative effect, which also elevates reactivity for molecules whose neighbors have already changed color .
将来の方向性
The discovery that DSP undergoes photochemical reactions differently, with the color change spreading from the crystal’s edges and propagating to its center, deviates from the conventional conception of photochemistry . This finding is significant for understanding the basic fundamental science of photoreactions . In the future, researchers would like to clarify the conditions necessary for this phenomenon .
特性
IUPAC Name |
2,5-bis[(E)-2-phenylethenyl]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-22-20(16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIGGPOKWXIDNO-PHEQNACWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CN=C(C=N2)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=C(C=N2)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Distyrylpyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7a-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B577065.png)
